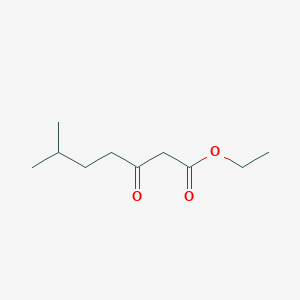

Ethyl 6-methyl-3-oxoheptanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-methyl-3-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-4-13-10(12)7-9(11)6-5-8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAQANOMMFENEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577659 | |

| Record name | Ethyl 6-methyl-3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57689-16-4 | |

| Record name | Ethyl 6-methyl-3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-methyl-3-oxoheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-methyl-3-oxoheptanoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical properties, synthesis, and analytical characterization of Ethyl 6-methyl-3-oxoheptanoate.

Introduction

This compound is a β-keto ester, a class of organic compounds that are pivotal as intermediates in various synthetic pathways.[1] Its structure, featuring a ketone and an ester functional group separated by a methylene group, imparts a unique reactivity profile that is highly valuable in the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents.[1] The presence of the active methylene group allows for facile alkylation and condensation reactions, making it a versatile building block in medicinal chemistry and drug discovery.[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate the choice of reaction conditions, purification methods, and appropriate handling and storage procedures.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₃ | [3] |

| Molecular Weight | 186.25 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 57689-16-4 | [3] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 110 - 112 °C at 15 mmHg | [1][2] |

| Density | 0.970 g/cm³ | [1][2] |

| SMILES | CCOC(=O)CC(=O)CCC(C)C | [3] |

| InChIKey | LLAQANOMMFENEZ-UHFFFAOYSA-N | [3] |

Synthesis and Reactivity

The synthesis of β-keto esters like this compound often involves condensation reactions. The Claisen condensation, or its crossed variant, is a classical and common method for forming the carbon-carbon bond central to the β-keto ester functionality.[4]

Synthetic Workflow: Crossed Claisen Condensation

The synthesis of this compound can be achieved via a crossed Claisen condensation between ethyl isovalerate and ethyl acetate. This reaction is base-catalyzed, typically using a strong base like sodium ethoxide to generate the enolate of ethyl acetate, which then acts as the nucleophile.[4][5]

Caption: Workflow for the synthesis of this compound.

Keto-Enol Tautomerism

A significant aspect of the chemistry of this compound is its existence as an equilibrium mixture of keto and enol tautomers.[4][6] This equilibrium is a fundamental concept for β-dicarbonyl compounds, where an acidic α-hydrogen facilitates the reversible isomerization.[7] The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring.[6][7] The position of this equilibrium is influenced by factors such as solvent polarity and temperature.[4][7]

Caption: Keto-enol tautomerism in β-keto esters.

The presence of both tautomers can be observed in spectroscopic analyses, particularly in NMR, where distinct signals for both the keto and enol forms will be present.[4]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value/Range | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~0.9 ppm (d, 6H)~1.25 ppm (t, 3H)~1.5-1.7 ppm (m, 3H)~2.5 ppm (t, 2H)~3.4 ppm (s, 2H)~4.15 ppm (q, 2H) | Isopropyl -CH₃Ethyl ester -CH₃Alkyl chain protons-CH₂C(O)-α-methylene protonsEthyl ester -OCH₂- |

| ¹³C NMR | Chemical Shift (δ) | ~14 ppm~22 ppm~28 ppm~40 ppm~49 ppm~61 ppm~167 ppm~202 ppm | Ethyl ester -CH₃Isopropyl -CH₃Isopropyl -CH-Alkyl chain -CH₂-α-methylene carbonEthyl ester -OCH₂-Ester carbonylKetone carbonyl |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2960 cm⁻¹~1745 cm⁻¹~1715 cm⁻¹~1150 cm⁻¹ | C-H stretch (alkane)C=O stretch (ester)C=O stretch (ketone)C-O stretch (ester) |

| Mass Spectrometry | m/z | 186.1256 (M⁺)141, 115, 85, 57 | Molecular IonKey Fragmentation Ions |

Note: Predicted values are based on typical chemical shifts and fragmentation patterns for similar structures and may vary based on experimental conditions.[8][9]

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [8]

-

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

¹H NMR: Acquire the spectrum using a standard pulse sequence.

-

¹³C NMR: Acquire the spectrum with proton decoupling.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum. Phase the spectrum and calibrate the chemical shift axis using the TMS signal.

Infrared (IR) Spectroscopy [8]

-

Sample Preparation (Neat Liquid): Place a small drop of the neat liquid onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin, uniform film.

-

Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) [9]

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Data Acquisition: Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS). Use Electron Ionization (EI) as the ionization method.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Caption: Analytical workflow for structural confirmation and purity assessment.

Applications in Drug Discovery and Development

The "magic methyl" effect, where the introduction of a methyl group can significantly enhance the pharmacological properties of a lead compound, is a well-established concept in drug discovery.[10] The isohexyl moiety of this compound can be a valuable component in this context. Its incorporation into a molecule can modulate lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and influence the compound's conformation to enhance binding to a biological target.[10]

While direct applications of this compound in marketed drugs are not extensively documented, its value lies in its role as a versatile intermediate. For instance, β-keto esters are precursors in the Hantzsch pyridine synthesis and other cyclization reactions to form various heterocyclic scaffolds, which are prevalent in many pharmaceuticals.[1] The ability to further functionalize the molecule at the active methylene position allows for the generation of diverse chemical libraries for screening and lead optimization.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Precautionary Measures: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this chemical in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][11]

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis, particularly within the realm of drug discovery and development. Its reactivity, governed by the β-keto ester functionality and the presence of an isohexyl group, allows for its use in constructing complex molecular architectures. A comprehensive understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for its effective application in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H18O3 | CID 15734035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

Structure Elucidation of Ethyl 6-methyl-3-oxoheptanoate: A Multi-Technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The unequivocal structural confirmation of chemical entities is a foundational requirement in chemical research and pharmaceutical development. Ethyl 6-methyl-3-oxoheptanoate, a β-keto ester, represents a class of compounds that are valuable synthetic intermediates.[1] This guide provides a comprehensive, in-depth analysis of the methodologies employed to elucidate and confirm its molecular structure. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document moves beyond a simple recitation of data to explain the causal logic behind experimental choices and data interpretation, ensuring a robust and self-validating approach to structural analysis.

Introduction to the Analyte and the Analytical Imperative

This compound is a β-keto ester with the molecular formula C₁₀H₁₈O₃.[2][3] β-Keto esters are distinguished by a ketone functional group located at the β-position relative to the ester carbonyl group.[4] This arrangement confers unique reactivity upon the α-methylene protons situated between the two carbonyls, making these compounds highly versatile building blocks in organic synthesis.[1][4]

Given their utility, confirming the precise molecular structure of these intermediates is not merely an academic exercise; it is a critical checkpoint in any synthetic workflow, particularly in drug development, where structural ambiguity can have profound consequences.[5] The structure elucidation process relies on a composite of analytical techniques, each providing a unique piece of the molecular puzzle. The convergence of data from NMR, MS, and IR spectroscopy provides the highest level of confidence in the assigned structure.

A key chemical feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers.[4] While the keto form typically predominates, the presence of the enol form can influence spectroscopic data. This guide will focus primarily on the characterization of the major keto tautomer.

The Strategic Workflow for Structure Confirmation

The logical process for confirming a molecular structure is a systematic, multi-step validation. It begins with preliminary data that suggests a molecular formula and culminates in the detailed mapping of the atomic connectivity. Each spectroscopic technique serves a specific, complementary purpose in this workflow.

Caption: A strategic workflow for molecular structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule, providing a detailed map of the carbon and proton framework.[4]

Proton (¹H) NMR Analysis

¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Table 1: Predicted ¹H NMR Data for this compound (Keto Tautomer)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

|---|---|---|---|---|

| a | ~ 0.90 | Doublet | 6H | Two equivalent methyl groups (-CH(CH₃ )₂) on the isobutyl fragment. Split into a doublet by the single adjacent 'h' proton. |

| b | ~ 1.25 | Triplet | 3H | Methyl protons of the ethyl ester (-OCH₃ ). Split into a triplet by the two adjacent 'c' methylene protons. |

| c | ~ 4.15 | Quartet | 2H | Methylene protons of the ethyl ester (-OC H₂CH₃). Deshielded by the adjacent oxygen. Split into a quartet by the three adjacent 'b' methyl protons. |

| d | ~ 3.42 | Singlet | 2H | Active methylene protons (-C(O)CH₂ C(O)-). Flanked by two carbonyls, these protons are deshielded. They appear as a singlet as there are no adjacent protons. |

| e | ~ 2.55 | Triplet | 2H | Methylene protons adjacent to the ketone (-CH₂ C(O)-). Deshielded by the carbonyl. Split into a triplet by the two adjacent 'f' protons. |

| f | ~ 1.58 | Nonet or m | 1H | Methine proton of the isobutyl group (-CH (CH₃)₂). Complex splitting (nonet) due to eight neighbors ('a' and 'g'). |

| g | ~ 2.20 | Triplet | 2H | Methylene protons (-CH₂ CH(CH₃)₂). Split into a triplet by the two adjacent 'e' protons. |

Note: Predicted chemical shifts are based on standard values for β-keto esters and may vary slightly based on solvent and experimental conditions.[5][6]

Carbon-13 (¹³C) NMR Analysis

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. Proton-decoupled spectra, where each unique carbon appears as a single line, are standard for simplifying the spectrum and enhancing sensitivity.[4]

Table 2: Predicted ¹³C NMR Data for this compound (Keto Tautomer)

| Chemical Shift (δ, ppm) | Assignment & Rationale |

|---|---|

| ~ 202 | C =O (Ketone): Ketone carbonyl carbons are highly deshielded and appear at the lowest field. |

| ~ 167 | C =O (Ester): Ester carbonyl carbons are also deshielded, but typically appear slightly upfield from ketone carbonyls.[5] |

| ~ 61 | -OC H₂- (Ester): The carbon directly attached to the ester oxygen is deshielded. |

| ~ 50 | -C(O)C H₂C(O)-: The active methylene carbon, deshielded by two adjacent carbonyls. |

| ~ 43 | -C H₂C(O)-: Methylene carbon adjacent to the ketone carbonyl. |

| ~ 39 | -C H₂CH(CH₃)₂: Methylene carbon in the isobutyl group. |

| ~ 28 | -C H(CH₃)₂: Methine carbon of the isobutyl group. |

| ~ 22 | -CH(C H₃)₂: The two equivalent methyl carbons of the isobutyl group. |

| ~ 14 | -OCH₂C H₃: The terminal methyl carbon of the ethyl ester group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of the this compound sample.[5][7] Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[7] Transfer the homogenous solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer (400 MHz or higher recommended).[5] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity and achieve sharp signals.[4][7]

-

¹H NMR Data Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typically, 16 scans are sufficient to achieve a good signal-to-noise ratio.[5]

-

¹³C NMR Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) is required due to the low natural abundance of the ¹³C isotope.[4][5]

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.[4]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Blueprint

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its substructures.

For this compound (C₁₀H₁₈O₃), the exact monoisotopic mass is 186.1256 g/mol .[2][3] High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, thereby validating the elemental composition.

Under Electron Ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 186. This ion will then undergo characteristic fragmentation.

Caption: Key fragmentation pathways for this compound in EI-MS.

Table 3: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 186 | [C₁₀H₁₈O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 141 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester group. |

| 99 | [C₆H₁₁O]⁺ | Result of McLafferty rearrangement involving the ketone carbonyl and a γ-hydrogen. |

| 87 | [CH₃CH(CH₃)CH₂CO]⁺ | Alpha-cleavage adjacent to the ketone carbonyl. |

| 73 | [C(O)OCH₂CH₃]⁺ | Alpha-cleavage between the α- and β-carbons relative to the ester. |

| 57 | [C₄H₉]⁺ | Isobutyl cation resulting from cleavage at the C4-C5 bond. |

| 43 | [CH₃CO]⁺ | Acylium ion, a common fragment for methyl ketones. |

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.[5]

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC).

-

GC-MS Conditions:

-

GC Column: Standard nonpolar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution.

-

Temperatures: Inlet at 250°C.

-

Oven Program: Begin at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C to ensure separation and elution of the compound.[5]

-

-

MS Data Acquisition: Acquire mass spectra over a range of m/z 40-300 as the compound elutes from the GC column.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4] For a β-keto ester, the most telling region of the spectrum is the carbonyl stretching region (1650-1800 cm⁻¹).

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment & Rationale |

|---|---|---|

| ~2960-2870 | Strong | C-H stretching vibrations of the alkyl (sp³) groups. |

| ~1745 | Strong | C=O stretch of the saturated ester carbonyl. Esters typically absorb at a higher frequency than ketones.[5][8] |

| ~1715 | Strong | C=O stretch of the saturated ketone carbonyl. The presence of two distinct, strong peaks in this region is a hallmark of a β-keto ester.[5][7] |

| ~1300-1000 | Strong | C-O stretching vibrations from the ester group. These are often complex and broad.[9][10] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Neat Liquid): As the compound is a liquid, place one drop of the neat sample directly onto the surface of a salt plate (e.g., NaCl or KBr).[4][7]

-

Film Formation: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Background Scan: Perform a background scan with the empty spectrometer to account for atmospheric CO₂ and H₂O.[4]

-

Data Acquisition: Place the sample plates into the spectrometer's sample holder. Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.[5] The instrument software will automatically ratio the sample scan against the background scan.

Conclusion: A Synthesis of Spectroscopic Evidence

The structure of this compound is confirmed with a high degree of certainty only when the data from all three primary spectroscopic techniques are integrated.

-

Mass Spectrometry establishes the correct molecular formula (C₁₀H₁₈O₃) via the molecular ion at m/z 186 and provides substructural evidence through predictable fragmentation.

-

Infrared Spectroscopy provides definitive proof of the key functional groups: a ketone (~1715 cm⁻¹) and an ester (~1745 cm⁻¹), corroborated by C-O and C-H stretches.

-

NMR Spectroscopy (¹H and ¹³C) delivers the final, unambiguous proof by mapping the complete carbon skeleton and proton connectivity, perfectly matching the proposed structure.

This multi-faceted, self-validating approach ensures the scientific integrity required for advanced research and development, providing a robust and reliable structural confirmation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H18O3 | CID 15734035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C10H18O3) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

Ethyl 6-methyl-3-oxoheptanoate CAS number 57689-16-4

An In-Depth Technical Guide to Ethyl 6-methyl-3-oxoheptanoate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound (CAS No. 57689-16-4). It delves into the compound's physicochemical properties, synthesis, analytical characterization, and applications, with a focus on the causality behind experimental choices and methodologies.

Introduction: The Versatility of a β-Keto Ester

This compound is a β-keto ester, a class of organic compounds renowned for its synthetic versatility.[][2] Its structure, which features a reactive methylene group positioned between two carbonyl functionalities (an ester and a ketone), provides a synthetic handle for a wide array of carbon-carbon bond-forming reactions.[2] This reactivity makes it a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and flavor industries.[][2] As a keto-ester intermediate, it offers significant potential for creating diverse molecular scaffolds, including heterocyclic systems that are often the core of pharmacologically active compounds.[2]

Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's physical and chemical properties is fundamental for its safe handling, experimental design, and structural verification.

Table 1: Key Physicochemical Properties and Identifiers

| Property | Value | Source |

| CAS Number | 57689-16-4 | [][3][4][5] |

| Molecular Formula | C₁₀H₁₈O₃ | [][3][4] |

| Molecular Weight | 186.25 g/mol | [][3][5] |

| IUPAC Name | This compound | [][3] |

| Boiling Point | 226.9°C at 760 mmHg (Predicted) | [] |

| Density | 0.957 g/cm³ (Predicted) | [] |

| SMILES | CCOC(=O)CC(=O)CCC(C)C | [][3] |

| InChIKey | LLAQANOMMFENEZ-UHFFFAOYSA-N | [][3] |

Synthesis and Mechanistic Considerations

The synthesis of β-keto esters like this compound typically involves the acylation of an enolate. A common and industrially relevant approach is the Claisen condensation, where an ester is treated with a strong base to form an enolate, which then undergoes nucleophilic acyl substitution on another molecule of the ester.

For a non-symmetrical keto-ester such as this, a more controlled "crossed" Claisen condensation is employed. This involves the reaction between an ester enolate (or a related carbanion) and a different acylating agent (like an acyl chloride or another ester) to prevent self-condensation and improve yield.

A plausible synthetic route involves the acylation of an ethyl acetate enolate with a derivative of 4-methylpentanoic acid.

Caption: Generalized workflow for the synthesis of this compound.

Causality in Experimental Design:

-

Choice of Base: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial. It rapidly and completely deprotonates the ethyl acetate, preventing self-condensation and ensuring the enolate is available to react with the acyl chloride.

-

Low Temperature: The reaction is conducted at low temperatures (e.g., -78 °C) to control the reactivity of the enolate, prevent side reactions, and ensure kinetic control.

-

Acylating Agent: An acyl chloride is often preferred over an ester as the acylating agent because it is more electrophilic, leading to a faster and more efficient reaction.

Analytical Characterization and Structural Elucidation

Unequivocal structural confirmation is a cornerstone of chemical research and drug development.[6] A combination of spectroscopic techniques provides complementary information to validate the identity and purity of this compound.

Table 2: Expected Spectroscopic Data

| Analytical Method | Parameter | Expected Value/Observation | Interpretation |

| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~4.1-4.2 ppm (q, 2H)~3.4 ppm (s, 2H)~2.5 ppm (t, 2H)~1.5-1.7 ppm (m, 3H)~1.2-1.3 ppm (t, 3H)~0.9 ppm (d, 6H) | Ethyl ester -OCH₂-α-methylene protons (-C(O)CH₂C(O)-)Methylene protons adjacent to ketoneAliphatic protons (-CH₂CH(CH₃)₂)Ethyl ester -CH₃Isopropyl terminal methyls (-CH(CH₃)₂) |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~202 ppm~167 ppm~61 ppm~49 ppm~46 ppm~28 ppm~22 ppm~14 ppm | Ketone carbonyl carbon (C=O)Ester carbonyl carbon (C=O)Ethyl ester -OCH₂- carbonα-methylene carbon (-C(O)CH₂C(O)-)Methylene carbon adjacent to ketoneMethine carbon (-CH(CH₃)₂)Isopropyl methyl carbonsEthyl ester -CH₃ carbon |

| FTIR (Neat) | Wavenumber (cm⁻¹) | ~1745 cm⁻¹ (Strong)~1715 cm⁻¹ (Strong)~1250-1030 cm⁻¹ (Strong) | C=O stretch (ester)C=O stretch (ketone)C-O stretch (ester) |

| GC-MS (EI) | Mass-to-Charge (m/z) | M⁺ at 186.25Key Fragments: [M-OC₂H₅]⁺, [M-C₄H₉]⁺ | Molecular ion peak confirming the molecular weight.Characteristic fragmentation pattern from loss of the ethoxy group and the isobutyl group. |

Note: NMR chemical shifts are predicted and may vary slightly based on solvent and experimental conditions. Data is adapted from typical values for similar β-keto esters.[6][7]

Caption: Logical workflow for the structural confirmation of the target compound.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring NMR data for structural elucidation.

-

Sample Preparation: Accurately weigh 10-20 mg of the this compound sample.[6] Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6][7] Transfer the homogenous solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer.[6] Lock the spectrometer on the deuterium signal from the CDCl₃. Optimize the magnetic field homogeneity by shimming.

-

Data Acquisition (¹H NMR): Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, 16 scans, and a relaxation delay of at least 1 second.[6]

-

Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum. Key parameters include a spectral width of 0 to 220 ppm, 1024 scans, and a relaxation delay of 2 seconds.[6]

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals. Phase the resulting spectra and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals to determine proton ratios.

Applications in Synthetic Chemistry

The dual functionality of this compound makes it a powerful intermediate. The acidic α-methylene protons can be easily removed by a base to form a nucleophilic enolate, which can then react with various electrophiles.

This reactivity is central to its application in forming new carbon-carbon bonds, a critical process in building the complex carbon skeletons of drug molecules.[2] Derivatives of similar β-keto esters are used as precursors for synthesizing heterocyclic scaffolds and other pharmacologically active molecules.[2]

Safety and Handling

As a laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Identification: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautions for Safe Handling:

-

Conditions for Safe Storage:

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[8]

Conclusion

This compound, CAS 57689-16-4, is a synthetically valuable β-keto ester. Its defined physicochemical properties, predictable reactivity, and well-established analytical profile make it a reliable building block for complex organic synthesis. For professionals in drug discovery and development, this compound represents a versatile intermediate for constructing novel molecular architectures with potential therapeutic applications. Adherence to rigorous analytical confirmation and safety protocols is paramount to its successful and safe utilization in the laboratory.

References

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H18O3 | CID 15734035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 6-METHYL-3-OXO-HEPTANOIC ACID ETHYL ESTER CAS#: 57689-16-4 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Ethyl 3-oxoheptanoate | CAS#:7737-62-4 | Chemsrc [chemsrc.com]

Ethyl 6-methyl-3-oxoheptanoate molecular weight and formula

An In-depth Technical Guide to Ethyl 6-methyl-3-oxoheptanoate for Researchers and Drug Development Professionals

Abstract

This compound is a β-keto ester of significant interest in synthetic organic chemistry. Its bifunctional nature, characterized by ester and ketone moieties, renders it a versatile precursor for the synthesis of more complex molecular architectures, including heterocyclic compounds and pharmacologically active agents. This technical guide provides a comprehensive overview of its core chemical and physical properties, outlines a robust methodology for its structural characterization, presents a plausible synthetic pathway, and discusses its potential applications in the field of drug discovery. The strategic placement of a methyl group at the 6-position influences its lipophilicity and potential metabolic profile, making it a noteworthy building block for medicinal chemists. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Chemical Identity and Physicochemical Properties

This compound belongs to the class of β-keto esters. The presence of a ketone at the β-position relative to the ester carbonyl group results in an acidic α-proton, making this site a nucleophilic center for various carbon-carbon bond-forming reactions. The terminal isobutyl group can modulate the molecule's steric and electronic properties, which is a key consideration in synthetic design and drug-receptor interactions.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₃ | PubChem[1][2], CP Lab Safety[3] |

| Molecular Weight | 186.25 g/mol | PubChem[1] |

| Monoisotopic Mass | 186.1256 Da | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 57689-16-4 | PubChem[1], CP Lab Safety[3] |

| Canonical SMILES | CCOC(=O)CC(=O)CCC(C)C | PubChem[1] |

| InChI Key | LLAQANOMMFENEZ-UHFFFAOYSA-N | PubChem[1] |

| Synonyms | 6-METHYL-3-OXO-HEPTANOIC ACID ETHYL ESTER | CP Lab Safety[3] |

| Computed XLogP3 | 1.9 | PubChem[1] |

Synthesis Pathway: A Methodological Approach

While multiple synthetic routes to β-keto esters exist, a common and effective method is the Claisen condensation reaction. This reaction involves the condensation of an ester with an enolizable ketone or another ester. For this compound, a plausible route involves the reaction of ethyl acetoacetate with a suitable alkyl halide, followed by hydrolysis and decarboxylation, or more directly, the acylation of a specific enolate.

A robust synthetic approach is the acylation of the enolate of ethyl acetate with a derivative of 4-methylpentanoic acid, such as its acid chloride or a Weinreb amide. The workflow below outlines a conceptual synthetic pathway.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Acylation

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: Under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the flask. Following this, add ethyl acetate dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 30-45 minutes at -78 °C to ensure complete formation of the lithium enolate.

-

Acylation: Add a solution of 4-methylpentanoyl chloride in anhydrous THF to the enolate solution dropwise. The reaction is highly exothermic; maintain strict temperature control. Stir the reaction mixture at -78 °C for 2-3 hours.

-

Reaction Monitoring & Quenching: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cold bath.

-

Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using flash column chromatography on silica gel to yield pure this compound.

Structural Elucidation and Analytical Workflow

Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques provides the necessary data to verify the identity and purity of the synthesized compound.

Caption: Workflow for the structural confirmation of this compound.

Analytical Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environment (e.g., carbonyls, alkyls).

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~0.9 ppm (d, 6H) | Two methyl groups of the isobutyl moiety |

| ~1.25 ppm (t, 3H) | Ethyl ester -CH₃ | ||

| ~1.5-1.7 ppm (m, 3H) | -CH₂- and -CH- of the isobutyl moiety | ||

| ~2.5 ppm (t, 2H) | Methylene protons adjacent to ketone (-CH₂C(O)-) | ||

| ~3.4 ppm (s, 2H) | α-methylene protons (-C(O)CH₂C(O)-) | ||

| ~4.15 ppm (q, 2H) | Ethyl ester -OCH₂- | ||

| ¹³C NMR | Chemical Shift (δ) | ~202 ppm | Ketone carbonyl carbon (C=O) |

| ~167 ppm | Ester carbonyl carbon (C=O) | ||

| ~61 ppm | Ethyl ester -OCH₂- carbon | ||

| ~49 ppm | α-methylene carbon (-C(O)CH₂C(O)-) | ||

| ~(Alkyl Region) | Remaining alkyl carbons | ||

| IR Spec. | Absorption (cm⁻¹) | ~1745 cm⁻¹ | Strong, C=O stretch (ester) |

| ~1715 cm⁻¹ | Strong, C=O stretch (ketone) | ||

| ~1150-1250 cm⁻¹ | Strong, C-O stretch (ester) |

B. Mass Spectrometry (MS) MS provides the exact molecular weight and valuable fragmentation data.

-

Methodology: Electron Ionization (EI) is a common method. The molecular ion peak (M⁺) corresponding to the molecular weight (186.25) should be observed. Fragmentation patterns can help confirm the structure, such as the loss of the ethoxy group (-45 Da) or cleavage at the carbonyl groups.

C. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

-

Methodology: A spectrum can be obtained from a thin film of the neat liquid on a salt plate (NaCl or KBr). The key diagnostic peaks are the two distinct carbonyl stretches.

Applications in Research and Drug Development

This compound is not just a synthetic intermediate; it is a strategic building block for creating molecules with potential therapeutic value.

-

Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for synthesizing a wide range of heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, which are privileged scaffolds in medicinal chemistry.

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a valuable fragment. The isobutyl group provides a vector for exploring hydrophobic pockets in protein active sites, while the keto-ester portion offers multiple points for chemical elaboration.

-

The "Magic Methyl" Effect: The strategic inclusion of a methyl group can have profound effects on a drug candidate's properties. In this molecule, the terminal gem-dimethyl groups of the isobutyl moiety can enhance metabolic stability by blocking potential sites of oxidation.[4] This modification also increases lipophilicity, which can improve membrane permeability, a critical factor for oral bioavailability.[4] Drug development professionals can leverage this pre-functionalized building block to introduce this beneficial structural motif into lead compounds.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile β-keto ester with significant potential for synthetic and medicinal chemistry applications. Its well-defined structure, accessible synthetic routes, and the strategic presence of a metabolically relevant isobutyl group make it an attractive building block for the development of novel chemical entities. A thorough understanding of its physicochemical properties, synthetic methodologies, and analytical characterization, as detailed in this guide, is essential for its effective utilization in research and drug discovery pipelines.

References

A Comprehensive Spectroscopic Guide to Ethyl 6-Methyl-3-Oxoheptanoate

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of ethyl 6-methyl-3-oxoheptanoate (C₁₀H₁₈O₃), a β-keto ester of interest in synthetic organic chemistry and drug development.[1][2] In the absence of a complete, publicly available experimental dataset, this document leverages high-fidelity predicted spectroscopic data alongside established principles of spectroscopic interpretation for β-keto esters. We present a comprehensive examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles. Each section includes a detailed, field-proven protocol for data acquisition, a thorough interpretation of the spectral data, and the causal reasoning behind the observed and predicted spectral characteristics. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling the confident identification, characterization, and utilization of this compound.

Introduction: The Significance of Spectroscopic Characterization

This compound, a member of the β-keto ester family, possesses a unique molecular architecture that makes it a versatile building block in organic synthesis. The presence of both a ketone and an ester functional group, separated by a methylene unit, allows for a rich and diverse reactivity, including the potential for keto-enol tautomerism.

Accurate structural elucidation and purity assessment are paramount in any chemical research or drug development pipeline. Spectroscopic techniques provide a non-destructive and highly informative means of probing the molecular structure. This guide offers an in-depth exploration of the key spectroscopic signatures of this compound, providing a foundational understanding for its application in complex synthetic pathways.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular structure of this compound and the nomenclature used for assigning spectral features.

Molecular Formula: C₁₀H₁₈O₃[1][2]

Molecular Weight: 186.25 g/mol [1]

IUPAC Name: this compound[1]

SMILES: CCOC(=O)CC(=O)CCC(C)C[2]

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | H-1' |

| ~3.45 | Singlet (s) | 2H | H-2 |

| ~2.55 | Triplet (t) | 2H | H-4 |

| ~1.58 | Multiplet (m) | 1H | H-6 |

| ~1.45 | Multiplet (m) | 2H | H-5 |

| ~1.25 | Triplet (t) | 3H | H-2' |

| ~0.88 | Doublet (d) | 6H | H-7, H-8 |

Note: Predicted chemical shifts were generated using an online NMR prediction tool and are referenced to TMS at 0.00 ppm in CDCl₃.

The predicted ¹H NMR spectrum of this compound exhibits several key signals that are characteristic of its structure:

-

Ethyl Ester Group: The quartet at approximately 4.12 ppm (H-1') and the triplet at around 1.25 ppm (H-2') are indicative of an ethyl group attached to an electronegative atom, in this case, the ester oxygen. The quartet arises from the coupling of the methylene protons (H-1') with the three protons of the adjacent methyl group (H-2'), and the triplet is due to the coupling of the methyl protons with the two methylene protons.

-

Active Methylene Group: The singlet at roughly 3.45 ppm is assigned to the methylene protons at the C-2 position. These protons are situated between two carbonyl groups, which strongly deshields them, causing a downfield shift. The lack of splitting (a singlet) is a key indicator of their isolated nature in the keto tautomer.

-

Alkyl Chain: The remaining signals correspond to the protons of the heptanoate chain. The triplet at ~2.55 ppm is assigned to the H-4 protons, which are adjacent to the ketone carbonyl and coupled to the H-5 methylene protons. The multiplet signals at ~1.58 ppm and ~1.45 ppm are attributed to the H-6 and H-5 protons, respectively. Their complex splitting patterns arise from coupling with each other and with the neighboring protons.

-

Isopropyl Terminus: The doublet at approximately 0.88 ppm, integrating to six protons, is a classic signature of two equivalent methyl groups (H-7 and H-8) attached to a methine carbon (H-6). This confirms the presence of the isobutyl group at the end of the chain.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Employ a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum and calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~202.5 | C-3 (Ketone C=O) |

| ~167.0 | C-1 (Ester C=O) |

| ~61.5 | C-1' |

| ~49.0 | C-2 |

| ~43.5 | C-4 |

| ~38.5 | C-5 |

| ~27.0 | C-6 |

| ~22.5 | C-7, C-8 |

| ~14.0 | C-2' |

Note: Predicted chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

The predicted ¹³C NMR spectrum provides complementary structural information:

-

Carbonyl Carbons: Two distinct signals in the downfield region confirm the presence of two carbonyl groups. The signal at ~202.5 ppm is characteristic of a ketone carbonyl (C-3), while the signal at ~167.0 ppm is typical for an ester carbonyl (C-1).

-

Ethyl Ester Group: The signal at ~61.5 ppm corresponds to the oxygenated methylene carbon of the ethyl group (C-1'), and the upfield signal at ~14.0 ppm is assigned to the terminal methyl carbon (C-2').

-

Alkyl Chain: The remaining signals are assigned to the carbons of the main chain. The active methylene carbon (C-2) appears at ~49.0 ppm. The other methylene and methine carbons (C-4, C-5, and C-6) resonate in the 27-44 ppm range.

-

Isopropyl Terminus: The signal at ~22.5 ppm, likely representing two chemically equivalent carbons, is assigned to the terminal methyl groups (C-7 and C-8) of the isobutyl moiety.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| m/z | Predicted Fragment Ion | Interpretation |

| 186 | [C₁₀H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 141 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 115 | [M - C₄H₉O]⁺ | McLafferty rearrangement |

| 87 | [CH₃CH(CH₃)CH₂CO]⁺ | α-cleavage at the ketone |

| 73 | [COOC₂H₅]⁺ | Fragment from the ester group |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation |

The fragmentation of this compound under electron ionization is expected to follow pathways characteristic of β-keto esters.

Caption: Predicted major fragmentation pathways of this compound.

-

Molecular Ion: A peak at m/z 186 would correspond to the molecular ion (M⁺).

-

Loss of Ethoxy Group: Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical, resulting in a fragment at m/z 141.

-

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen is the McLafferty rearrangement. This would involve the transfer of a hydrogen from the alkyl chain to the keto-enol system, followed by cleavage, potentially leading to a fragment at m/z 115.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the ketone carbonyl is a common fragmentation pathway. This could result in the formation of an acylium ion at m/z 87 and an isobutyl radical, or an isobutyl cation at m/z 57.

-

Other Fragments: Other smaller fragments, such as the acetyl cation (m/z 43) and fragments from the ester group (e.g., m/z 73), would also be expected.

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Injection: 1 µL split injection.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H stretching (alkane) |

| ~1745 | Strong | C=O stretching (ester) |

| ~1715 | Strong | C=O stretching (ketone) |

| ~1250-1050 | Strong | C-O stretching (ester) |

The IR spectrum of this compound is dominated by the absorptions of its carbonyl and alkyl groups.

-

C-H Stretching: Strong bands in the 2960-2870 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the ethyl and isobutyl groups.

-

Carbonyl Stretching: The most prominent features are the two strong absorption bands in the carbonyl region. The band at a higher frequency, around 1745 cm⁻¹, is characteristic of the ester carbonyl stretch. The band at a lower frequency, approximately 1715 cm⁻¹, is assigned to the ketone carbonyl stretch. The presence of two distinct peaks in this region is a strong indicator of the β-keto ester functionality.

-

C-O Stretching: A strong band in the fingerprint region, typically between 1250-1050 cm⁻¹, corresponds to the C-O stretching vibration of the ester group.

-

Sample Preparation: As this compound is a liquid, a neat thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Conclusion: A Unified Spectroscopic Profile

This technical guide has presented a comprehensive spectroscopic analysis of this compound. By integrating predicted ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy data with established chemical principles, a detailed and self-consistent structural characterization has been achieved. The methodologies and interpretations provided herein offer a robust framework for the confident identification and quality assessment of this important synthetic intermediate, thereby supporting its effective application in research and development.

References

An In-depth Technical Guide to Keto-Enol Tautomerism in Ethyl 6-Methyl-3-oxoheptanoate

This guide provides a comprehensive examination of the keto-enol tautomerism exhibited by ethyl 6-methyl-3-oxoheptanoate, a β-keto ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing this equilibrium, the structural and environmental factors that influence it, and the analytical methodologies required for its rigorous characterization. The insights provided herein are grounded in established chemical principles and supported by field-proven experimental techniques, offering a robust framework for understanding and manipulating this critical chemical phenomenon.

Introduction: The Duality of β-Keto Esters

Keto-enol tautomerism represents a remarkable form of constitutional isomerism where a molecule exists in a dynamic equilibrium between a keto form (containing a carbonyl group) and an enol form (comprising a hydroxyl group bonded to a doubly bonded carbon atom).[1][2][3] This interconversion is not a resonance phenomenon, as it involves the migration of a proton and the rearrangement of bonding electrons.[1][3] For most simple ketones and aldehydes, the equilibrium lies heavily in favor of the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[4]

However, in β-dicarbonyl compounds such as this compound, the enol form can be significantly stabilized, leading to a measurable and often substantial population of the enol tautomer at equilibrium.[5] This stabilization arises from two primary factors: the formation of a conjugated π-system and the presence of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[1][6] Understanding and controlling this equilibrium is paramount in various chemical applications, including organic synthesis and drug design, as the two tautomers possess distinct chemical reactivities and physical properties.[1]

The Tautomeric Equilibrium in this compound

The equilibrium between the keto and enol forms of this compound is a dynamic process influenced by a delicate interplay of structural and environmental factors. The enol form is stabilized by a six-membered quasi-aromatic ring formed via intramolecular hydrogen bonding, a feature characteristic of β-dicarbonyl compounds.[6]

Structural Influences on Equilibrium

The primary structural feature dictating the tautomeric behavior of this compound is its β-keto ester functionality. The electron-withdrawing nature of the ester group influences the acidity of the α-protons (at the C4 position), facilitating their removal in the initial step of enolization.[7] The resulting enol is stabilized by conjugation of the C=C double bond with the ester carbonyl group, creating an extended π-system that delocalizes electron density.[1][6]

Solvent Effects: A Controlling Factor

The choice of solvent has a profound impact on the position of the keto-enol equilibrium.[8][9] Generally, nonpolar solvents favor the enol form, while polar solvents shift the equilibrium towards the keto form.[8] This is because the intramolecular hydrogen bond in the enol form is most stable in a nonpolar environment where it does not have to compete with solvent molecules for hydrogen bonding.[1] In polar protic solvents, such as water or alcohols, the solvent molecules can form intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, thereby stabilizing it.[2] Polar aprotic solvents, like DMSO, can also stabilize the enol tautomer through hydrogen bonding with the enolic proton.[8]

The following table summarizes the expected trend in the percentage of the enol form of this compound in various solvents, based on data from analogous β-keto esters like ethyl acetoacetate.[1]

| Solvent | Dielectric Constant (ε) | Expected % Enol | Rationale |

| Hexane (Nonpolar) | 1.9 | High | Favors intramolecular H-bonding of the enol form. |

| Chloroform (CDCl₃) | 4.8 | Intermediate-High | Less polar, supports enol stability. |

| Acetone (Polar Aprotic) | 21 | Intermediate | Competes for H-bonding, slightly destabilizing the enol. |

| Methanol (Polar Protic) | 33 | Low | Strong intermolecular H-bonding with the keto form. |

| Water (D₂O) | 80 | Very Low | Extensive H-bonding network stabilizes the more polar keto form.[1] |

Analytical Characterization of Tautomers

A multi-faceted analytical approach is essential for the unambiguous characterization and quantification of the keto and enol tautomers of this compound. The slow rate of interconversion on the NMR timescale allows for the simultaneous observation of both species in solution.[5][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful and direct method for quantifying the keto-enol equilibrium.[5][8] The distinct chemical environments of the protons in each tautomer give rise to separate, well-resolved signals.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Prepare solutions of this compound (approx. 5-10% v/v) in various deuterated solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O). Allow the solutions to equilibrate for at least 60 minutes before analysis.[10]

-

Data Acquisition: Acquire ¹H NMR spectra at a constant temperature (e.g., 25 °C) on a 400 MHz or higher spectrometer.

-

Spectral Analysis:

-

Identify the characteristic signals for both the keto and enol forms.

-

Integrate the area of a unique signal for each tautomer. For instance, the α-methylene protons (-CH₂-) of the keto form and the vinylic proton (=CH-) of the enol form are ideal for this purpose.[10]

-

Calculate the percentage of the enol form using the formula: % Enol = [Integral (enol) / (Integral (enol) + (Integral (keto) / 2))] * 100 (Note: The keto integral is divided by 2 as it corresponds to two protons.)

-

Expected ¹H NMR Spectral Features:

| Proton | Keto Form (ppm) | Enol Form (ppm) | Multiplicity |

| Enolic -OH | - | ~12.0 | broad singlet |

| Vinylic =CH- | - | ~5.0 | singlet |

| α-CH₂ | ~3.4 | - | singlet |

| Acetyl -CH₂- | ~2.7 | ~2.5 | triplet |

| Ester -OCH₂- | ~4.2 | ~4.2 | quartet |

| Isobutyl -CH- | ~2.1 | ~2.1 | multiplet |

| Ester -CH₃ | ~1.3 | ~1.3 | triplet |

| Isobutyl -CH(CH₃)₂ | ~0.9 | ~0.9 | doublet |

Note: Chemical shifts are estimations based on ethyl acetoacetate and may vary slightly.[5][11]

¹³C NMR spectroscopy provides complementary information, clearly distinguishing the carbonyl carbons of the keto form from the olefinic and hydroxyl-bearing carbons of the enol form.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is effective for identifying the functional groups present in each tautomer. The keto form will exhibit two distinct carbonyl stretching vibrations (ketone and ester), while the enol form shows a conjugated ester carbonyl stretch at a lower frequency, a C=C stretching vibration, and a broad O-H stretch.[12][13]

Expected IR Absorptions (cm⁻¹):

| Functional Group | Keto Tautomer | Enol Tautomer |

| C=O (Ketone) | ~1740 | - |

| C=O (Ester) | ~1715 | ~1650 (conjugated) |

| C=C | - | ~1620 |

| O-H | - | 3200-2500 (broad, H-bonded) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to detect the presence of the conjugated enol form. The keto tautomer typically shows a weak n→π* transition around 270-300 nm.[14] The enol tautomer, with its extended π-system, will exhibit a much stronger π→π* transition at a longer wavelength, typically around 240-260 nm in nonpolar solvents.[15] The intensity of this absorption band is proportional to the concentration of the enol, allowing for quantitative analysis, although it is generally less precise than NMR.[16]

Mechanistic Considerations

The interconversion between keto and enol tautomers can be catalyzed by both acids and bases.[2][3]

-

Acid Catalysis: Involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon by a conjugate base.[3]

-

Base Catalysis: Proceeds via the formation of an enolate anion intermediate through deprotonation of the α-carbon, followed by protonation of the oxygen atom.[3]

Conclusion and Outlook

The keto-enol tautomerism of this compound is a classic example of a dynamic chemical equilibrium governed by subtle structural and environmental influences. The stability of the enol tautomer, conferred by intramolecular hydrogen bonding and conjugation, makes it a significant component of the equilibrium mixture, particularly in nonpolar solvents. A thorough understanding of this phenomenon, achieved through rigorous analytical techniques such as NMR, IR, and UV-Vis spectroscopy, is crucial for predicting and controlling the reactivity of this and related β-keto esters in synthetic and medicinal chemistry. The principles and methodologies outlined in this guide provide a robust framework for the comprehensive investigation of this fundamental aspect of chemical science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. quora.com [quora.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cores.research.asu.edu [cores.research.asu.edu]

- 11. NMR Laboratory Report - Edubirdie [edubirdie.com]

- 12. chem.pg.edu.pl [chem.pg.edu.pl]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Unexplored Therapeutic Potential of Ethyl 6-Methyl-3-Oxoheptanoate Derivatives: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The escalating challenge of multidrug resistance and the quest for novel therapeutic agents have intensified the focus on versatile chemical scaffolds. Among these, β-keto esters, and specifically ethyl 6-methyl-3-oxoheptanoate derivatives, represent a promising yet underexplored class of compounds. Their inherent structural features suggest a high potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This technical guide provides an in-depth exploration of the known biological activities of β-keto ester analogues, offering a roadmap for the investigation of this compound derivatives. We will delve into the mechanistic underpinnings of their therapeutic potential, present detailed experimental protocols for their synthesis and biological evaluation, and chart a course for future research and development in this exciting area.

Introduction: The Versatility of the β-Keto Ester Scaffold

The β-keto ester functional group is a cornerstone in organic synthesis, prized for its ability to participate in a wide array of chemical transformations.[1] This reactivity is not merely a synthetic convenience; it is the very foundation of its potential biological activity. The presence of a reactive methylene group flanked by two carbonyl moieties allows for diverse modifications, enabling the generation of large libraries of derivatives for biological screening. While the broader class of β-keto esters has garnered attention, the specific derivatives of this compound remain a largely untapped resource in drug discovery. This guide aims to illuminate the path for researchers to unlock the therapeutic promise of this unique chemical space.

Antimicrobial Activity: Beyond Conventional Antibiotics

The rise of antibiotic-resistant bacteria poses a grave threat to global health, necessitating the exploration of novel antimicrobial strategies.[2] β-keto esters have emerged as a compelling class of compounds with the potential to combat bacterial infections, not by directly killing the bacteria, but by interfering with their communication systems.[3]

Mechanism of Action: Quorum Sensing Inhibition

Many pathogenic bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate their virulence.[3] This process relies on the production and detection of small signaling molecules called autoinducers. By disrupting the QS signaling cascade, it is possible to attenuate bacterial pathogenicity without exerting selective pressure that leads to resistance.

Computational docking studies suggest that β-keto ester derivatives can act as antagonists of QS receptors, such as LasR in Pseudomonas aeruginosa.[3] By binding to these receptors, they prevent the natural autoinducers from initiating the expression of virulence factors.

Signaling Pathway: Quorum Sensing Inhibition by β-Keto Ester Derivatives

Caption: Proposed mechanism of quorum sensing inhibition by β-keto esters.

Quantitative Assessment of Antibacterial Activity

The antibacterial efficacy of this compound derivatives can be quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table presents data for a series of β-keto ester analogues against common human and plant pathogens, demonstrating the potential of this chemical class.[2]

| Compound | Pseudomonas aeruginosa (ATCC 19429) | Staphylococcus aureus (ATCC 29737) | Pseudomonas syringae (MF547632) | Agrobacterium tumefaciens (ATCC 19358) |

| MIC (mg/mL) | MBC (mg/mL) | MIC (mg/mL) | MBC (mg/mL) | |

| Analogue 1 | ND | 5.00 | 0.63 | 2.50 |

| Analogue 2 | ND | ND | ND | 5.00 |

| Analogue 3 | 0.32 | 2.50 | 0.63 | 5.00 |

| Analogue 4 | 0.63 | 5.00 | 0.32 | 2.50 |

| Kanamycin (µg/mL) | 10.00 | 10.00 | 10.00 | 10.00 |

| ND: Not Detected |

Experimental Protocol: Determination of MIC and MBC

The broth microdilution method is a standard technique for determining the MIC and MBC of antimicrobial agents.[2][4][5]

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., P. aeruginosa, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Culture bacteria in MHB to the mid-logarithmic phase. Dilute the culture to a final concentration of approximately 1.5 x 10⁸ CFU/mL.[2]

-

Serial Dilution: Prepare a series of two-fold dilutions of the test compounds in the 96-well plates.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[4]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

-

MBC Determination: Aliquots from the wells with no visible growth are plated on nutrient agar and incubated. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[2]

Workflow: Antimicrobial Activity Assessment

Caption: Experimental workflow for assessing antibacterial activity.

Anticancer Activity: A New Frontier

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. While direct studies on this compound derivatives are limited, related compounds derived from β-keto esters, such as pyrazolones, have shown promising cytotoxic activity against various cancer cell lines.[6]

Proposed Mechanisms of Action

The anticancer activity of β-keto ester derivatives could be attributed to several mechanisms, including:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells.

-

Enzyme Inhibition: Targeting key enzymes involved in cancer cell survival and growth.

Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of novel compounds.[7][8][9][10]

Hypothetical IC₅₀ Values for this compound Derivatives

| Derivative | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) |

| Derivative A | 15.2 | 22.5 | 18.9 |

| Derivative B | 8.7 | 12.1 | 9.8 |

| Derivative C | 25.4 | 35.8 | 30.1 |

| Doxorubicin | 0.8 | 1.2 | 1.0 |

Experimental Protocol: MTT Assay

Materials:

-

Synthesized this compound derivatives

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an optimal density and allow them to attach for 24 hours.[7]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation in viable cells.[7]

-

Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Diarylheptanoids, which share structural similarities with some potential derivatives of this compound, have demonstrated anti-inflammatory properties.[11][12]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[11][12][13] These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Signaling Pathway: Inhibition of Inflammatory Mediators

Caption: Inhibition of inflammatory mediator synthesis by heptanoate derivatives.

In Vitro Anti-inflammatory Assays

Several in vitro assays can be employed to evaluate the anti-inflammatory potential of this compound derivatives.[14][15][16]

-

COX and LOX Inhibition Assays: These assays measure the ability of the compounds to inhibit the activity of COX-1, COX-2, and 5-LOX enzymes.[11][12]

-

Protein Denaturation Inhibition Assay: This method assesses the ability of the compounds to prevent the denaturation of proteins, a hallmark of inflammation.[15][16]

Hypothetical Anti-inflammatory Activity Data

| Derivative | COX-1 Inhibition (IC₅₀, µg/mL) | COX-2 Inhibition (IC₅₀, µg/mL) | 5-LOX Inhibition (IC₅₀, µg/mL) |

| Derivative X | 350 | 150 | 120 |

| Derivative Y | 280 | 110 | 95 |

| Indomethacin | 10 | 25 | - |

Experimental Protocol: COX-2 Inhibition Assay

Materials:

-

Synthesized this compound derivatives

-

COX-2 enzyme solution

-

Co-factor solution

-

Arachidonic acid (substrate)

-

Colorimetric detection reagents

Procedure:

-

Enzyme Activation: Prepare a solution of the COX-2 enzyme and co-factors, and chill on ice.[11]

-

Compound Incubation: Add the test compounds at various concentrations to the enzyme solution and incubate.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Detection: After a set incubation period, add the detection reagents to stop the reaction and develop a colorimetric signal.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.